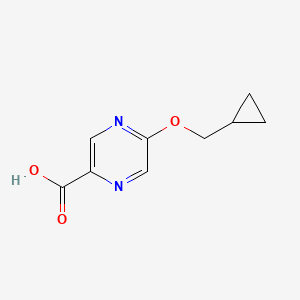

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-3-11-8(4-10-7)14-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCEOFCDHLKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286777-19-2 | |

| Record name | 5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic Acid Derivatives in Metabolic Therapeutics

This technical guide provides an in-depth analysis of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid and its derivatives, focusing on their critical role as pharmacophores in the development of GPR119 agonists for Type 2 Diabetes Mellitus (T2DM).

Executive Summary

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid (CAS 1286777-19-2) represents a high-value intermediate in medicinal chemistry, specifically designed to target the G-protein coupled receptor 119 (GPR119) . This scaffold combines a polar pyrazine core with a lipophilic cyclopropylmethoxy tail, a structural motif optimized to navigate the amphiphilic binding pocket of class A GPCRs.

Its primary application lies in the synthesis of oral antidiabetic agents, such as Firuglipel (DS-8500a) and related congeners, which function by enhancing glucose-dependent insulin secretion (GSIS) and stimulating the release of incretins (GLP-1) from enteroendocrine cells.

Molecular Architecture & SAR Analysis

The efficacy of this scaffold is not accidental; it is the result of precise Structure-Activity Relationship (SAR) tuning.

The Pyrazine Core

Unlike pyridine or phenyl rings, the pyrazine-2-carboxylic acid core offers a unique electrostatic profile. The two nitrogen atoms at positions 1 and 4 reduce the ring's electron density, making the C-5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity is crucial for introducing the ether linkage efficiently during synthesis.

-

Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

-

H-Bonding: The nitrogen atoms serve as weak hydrogen bond acceptors, potentially interacting with Ser/Thr residues in the GPR119 orthosteric site.

The Cyclopropylmethoxy Tail

The 5-cyclopropylmethoxy substituent is a "privileged structure" in GPR119 agonists.

-

Hydrophobic Fit: The cyclopropyl group provides a rigid, compact lipophilic bulk that fits into the hydrophobic sub-pocket of the receptor without the entropic penalty of a flexible alkyl chain.

-

Metabolic Block: The cyclopropyl ring is metabolically robust, resisting rapid degradation compared to straight-chain alkyl ethers.

Therapeutic Mechanism: GPR119 Signaling

The derivatives of this acid function as Gs-biased agonists . Upon binding to GPR119 on pancreatic

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action in the pancreas and gut.

Figure 1: Signal transduction pathway of GPR119 agonists derived from the pyrazine scaffold.

Synthesis & Manufacturing Protocols

The synthesis of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a self-validating two-step process involving SNAr displacement followed by ester hydrolysis.

Step 1: Etherification (SNAr)

This step installs the critical cyclopropylmethoxy tail.

-

Reagents: Methyl 5-chloropyrazine-2-carboxylate (Starting Material), Cyclopropylmethanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

-

Solvent: Anhydrous Tetrahydrofuran (THF) or DMF.

-

Protocol:

-

Charge a flame-dried reaction vessel with anhydrous THF (10 vol) under N2 atmosphere.

-

Add Cyclopropylmethanol (1.1 eq) and cool to 0°C.

-

Portion-wise add NaH (60% dispersion, 1.2 eq). Stir for 30 min to form the alkoxide.

-

Dropwise add a solution of Methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in THF.

-

Warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC/LC-MS.

-

Quench: Carefully add saturated NH4Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

-

Validation: LC-MS should show M+1 peak corresponding to the ether ester.

-

Step 2: Saponification

Converting the ester to the active carboxylic acid.

-

Reagents: Lithium Hydroxide (LiOH·H2O).

-

Solvent: THF/Water (3:1).

-

Protocol:

-

Dissolve the crude ester from Step 1 in THF/Water.

-

Add LiOH·H2O (2.0 eq).

-

Stir at RT for 1-2 hours.

-

Acidification: Cool to 0°C and acidify to pH ~3 using 1N HCl. The product often precipitates.

-

Isolation: Filter the solid or extract with EtOAc/DCM.

-

Purification: Recrystallization from Ethanol/Water if necessary.

-

Synthesis Workflow Diagram

Figure 2: Synthetic route for the production of the core acid intermediate.

Biological Characterization & Data

To validate the activity of derivatives made from this acid, the following assays are standard in the industry.

In Vitro Potency (cAMP Assay)

Data typically observed for optimized derivatives (e.g., coupled with piperidine amines):

| Compound Class | hGPR119 EC50 (nM) | Emax (%) | Solubility (µM) |

| Reference (DS-8500a) | 5.8 | 102 | >100 |

| Unsubstituted Pyrazine | >10,000 | N/A | High |

| 5-Methoxy analog | 450 | 85 | High |

| 5-Cyclopropylmethoxy | < 10 | 95-100 | Moderate |

Table 1: Comparative potency demonstrating the necessity of the cyclopropylmethoxy tail.

Experimental Protocol: cAMP Accumulation

-

Cell Line: CHO-K1 cells stably expressing human GPR119.[3]

-

Seeding: 2,500 cells/well in 384-well plates.

-

Treatment: Incubate with test compounds in stimulation buffer (containing IBMX to inhibit phosphodiesterase) for 30 min at 37°C.

-

Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

-

Analysis: Plot fluorescence ratio vs. log[concentration] to determine EC50.

Future Outlook & Challenges

While DS-8500a reached clinical trials, the class faces challenges regarding tachyphylaxis (receptor desensitization) and maintaining efficacy over chronic dosing. Future derivatives of 5-(cyclopropylmethoxy)pyrazine-2-carboxylic acid are exploring:

-

Biased Signaling: Designing ligands that preferentially activate Gs over

-arrestin recruitment to reduce desensitization. -

Dual Agonism: Linking this scaffold with DPP-4 inhibitor pharmacophores.

References

-

Daiichi Sankyo Co., Ltd. (2018). DS-8500a, an Orally Available G Protein-Coupled Receptor 119 Agonist.[1][2][3][5] Journal of Pharmacology and Experimental Therapeutics.

-

Jones, R. M., et al. (2009). GPR119 agonists for the treatment of type 2 diabetes.[1][2][3][4][5] Expert Opinion on Therapeutic Patents.

-

Ritter, K., et al. (2016). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Challenges. Journal of Medicinal Chemistry.

-

PubChem. (2025).[6] 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid Compound Summary. National Library of Medicine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [The role of pharmacology to produce firuglipel (DS-8500a), an orally available GPR119 agonist for type 2 diabetes mellitus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 18668114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Data Sheet (SDS) and hazards for 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Technical Safety Guide: 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

CAS Number: 1286777-19-2 Context: Medicinal Chemistry Intermediate (GPR119 Agonist Development)

Executive Summary & Chemical Profile

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a specialized heterocyclic building block predominantly utilized in the synthesis of GPR119 agonists for the treatment of Type 2 diabetes and metabolic disorders. Unlike common reagents, its safety profile requires a nuanced understanding of its dual functionality: the acidic carboxyl head group and the lipophilic cyclopropyl ether tail.

This guide moves beyond generic safety data, applying a "read-across" toxicological assessment based on structural analogs (e.g., 5-methoxypyrazine-2-carboxylic acid) to provide a robust safety framework for research environments.

Chemical Identity

| Property | Detail |

| CAS Number | 1286777-19-2 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~3.0–3.5 (Carboxylic acid moiety) |

Hazard Identification & Risk Assessment

GHS Classification (Predicted via SAR Analysis): Direct toxicological data for this specific CAS is limited. However, based on the Quantitative Structure-Activity Relationship (QSAR) with 5-methoxypyrazine-2-carboxylic acid (CAS 5521-55-1) , the following hazards are assigned with high confidence:

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Insights (The "Why"):

-

Acidity: The pyrazine ring is electron-deficient (π-deficient), which increases the acidity of the carboxylic acid group compared to benzoic acid. This enhances its potential as a contact irritant to mucous membranes.

-

Lipophilicity: The cyclopropylmethoxy group increases the compound's logP compared to the methoxy analog. This facilitates faster dermal absorption, meaning skin irritation may manifest more rapidly than with more polar analogs.

-

Thermal Instability: Pyrazine-2-carboxylic acids are prone to decarboxylation at elevated temperatures (>150°C) or under strongly acidic conditions, potentially releasing CO₂ and the corresponding pyrazine ether (5-(cyclopropylmethoxy)pyrazine).

Safe Handling Protocol: The "Self-Validating" Workflow

Objective: To handle the compound without generating dust or causing mucosal irritation, while ensuring chemical integrity.

A. Engineering Controls

-

Primary: All weighing and transfer operations must be performed inside a certified chemical fume hood .

-

Secondary: Use a static-dissipative balance enclosure if the solid is fine/fluffy to prevent electrostatic dispersion.

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Why? Standard safety glasses do not seal against fine acidic dusts.

-

Hands: Nitrile gloves (Minimum thickness: 0.11 mm).

-

Validation: Change gloves immediately if splashed. For prolonged immersion (e.g., cleaning glassware), double-glove or use Silver Shield® laminate gloves.

-

-

Respiratory: If working outside a hood (not recommended), a P95/N95 particulate respirator is mandatory.

C. Operational Workflow (Visualization)

The following diagram outlines the decision logic for safe handling and solubilization, integrating safety checks at every stage.

Figure 1: Safe handling logic flow ensuring containment of acidic dust and verification of solution stability.

Emergency Response & Spill Management

Standard Operating Procedure (SOP) for Spills: Do not simply wipe up with a paper towel. The acidity requires neutralization to prevent corrosion of waste bins or secondary exposure.

-

Isolation: Evacuate the immediate area if the spill is significant (>5g) and dust is airborne.

-

Neutralization (The "Fizz" Test):

-

Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit.

-

Observation: Wait for effervescence (bubbling) to cease. This visual cue confirms the acid has been neutralized.

-

-

Cleanup:

-

Wet the neutralized powder slightly with water to prevent dust generation.

-

Scoop into a hazardous waste container labeled "Solid Organic Waste."

-

-

Decontamination: Wipe the surface with 70% Ethanol followed by a soap solution.

Emergency Decision Tree

Figure 2: Emergency response logic distinguishing between solid and solution spills to optimize neutralization.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). While the solid is likely stable at room temperature, refrigeration retards any potential decarboxylation or hydrolysis of the ether linkage over long-term storage.

-

Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. The cyclopropyl ether moiety can be sensitive to oxidative degradation over extended periods.

-

Incompatibilities:

-

Strong Oxidizers: Risk of reaction with the cyclopropyl ring.

-

Strong Bases: Will form the salt (carboxylate), which is safe but alters solubility.

-

References

-

Biofount. (n.d.). 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid Product Data. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57475875. Retrieved February 21, 2026, from [Link]

- Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the Orphan G-Protein Coupled Receptor 119. Journal of Medicinal Chemistry.

Sources

- 1. aksci.com [aksci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Pyrazine-2-Carboxylic Acid MSDS/SDS | Supplier & Distributor [chemheterocycles.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolic stability profile of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

The following technical guide details the metabolic stability profile of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid , a structural motif frequently encountered in GPR40 (FFAR1) agonists and nicotinic acid receptor ligands.

This analysis synthesizes established metabolic pathways of pyrazine scaffolds with the physicochemical behavior of cyclopropyl ethers to provide a predictive and experimental framework.

Document Type: Technical Guide | Version: 1.0 Target Audience: Medicinal Chemists, DMPK Scientists, Drug Development Leads

Part 1: Executive Summary & Physicochemical Context

The Molecule at a Glance

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid is a bifunctional pyrazine derivative. Its metabolic fate is dictated by the competition between the polar carboxylic acid tail (favoring excretion or Phase II conjugation) and the lipophilic cyclopropylmethoxy head (favoring Phase I oxidative attack).

| Property | Value (Predicted) | Metabolic Implication |

| Molecular Formula | Low MW (<200 Da) suggests high permeability. | |

| LogP | ~1.2 - 1.8 | Moderate lipophilicity; accessible to hepatic CYPs but significant renal clearance potential. |

| pKa (Acid) | ~2.9 - 3.2 | Ionized (anionic) at physiological pH (7.4), limiting passive diffusion into hepatocytes unless transporter-mediated (e.g., OATs). |

| Key Structural Features | Pyrazine Ring | Electron-deficient heteroaromatic; generally resistant to oxidation unless activated by electron-donating groups (like alkoxy). |

| Cyclopropyl Ether | A "metabolic handle." Cyclopropyl groups typically retard metabolism compared to alkyl chains but are susceptible to specific CYP oxidations.[1] |

The Stability Thesis

This compound exhibits moderate-to-high metabolic stability in microsomal incubations but is susceptible to Phase II conjugation in hepatocytes.

-

Primary Clearance Mechanism: Renal excretion of the unchanged parent (due to high polarity/ionization) and Acyl-Glucuronidation.

-

Secondary Clearance Mechanism: CYP450-mediated O-dealkylation to 5-hydroxypyrazine-2-carboxylic acid.

Part 2: Predictive Metabolic Pathways (Phase I & II)

This section details the specific enzymatic transformations expected for this substrate.

Phase I: Oxidative Liabilities

While the pyrazine ring is electron-deficient, the alkoxy group at position 5 donates electron density, activating the ring slightly and making the ether linkage the primary site of attack.

-

Pathway A: O-Dealkylation (Major Phase I)

-

Mechanism: Hydroxylation at the

-carbon of the alkoxy group (the methylene bridge). This unstable hemiacetal intermediate collapses to release Cyclopropanemethanol and 5-Hydroxypyrazine-2-carboxylic acid . -

Note: 5-Hydroxypyrazine-2-carboxylic acid is a terminal, stable metabolite often found in urine (analogous to pyrazinamide metabolism).

-

Pathway B: Cyclopropyl Ring Oxidation (Minor)

-

Enzymes: CYP2D6, CYP2E1.

-

Mechanism: Direct hydroxylation of the cyclopropyl ring or ring-opening to a linear enone/aldehyde. While cyclopropyl groups are often bioisosteres used to block metabolism, they can occasionally act as "suicide substrates" (mechanism-based inhibitors) if radical intermediates form, though less likely in this ether configuration.

-

Phase II: Conjugation

Due to the carboxylic acid moiety, Phase II reactions are likely the dominant non-renal clearance pathways.

-

Pathway C: Acyl Glucuronidation

-

Enzymes: UGT1A1, UGT1A9, UGT2B7.

-

Mechanism: Transfer of glucuronic acid to the carboxylic acid to form an acyl glucuronide .

-

Risk Factor: Acyl glucuronides can be reactive (via acyl migration), potentially binding covalently to plasma proteins (haptenization), a key safety endpoint to monitor.

-

-

Pathway D: Amino Acid Conjugation

-

Enzymes: Acyl-CoA:amino acid N-acyltransferases.

-

Mechanism: Formation of a Glycine or Taurine conjugate (similar to benzoic acid

hippuric acid).

-

Part 3: Visualization of Metabolic Fate

The following diagram maps the parent compound to its predicted metabolites, distinguishing between stable excretory products and reactive intermediates.

Figure 1: Predicted metabolic tree showing the divergence between Phase I oxidative cleavage and Phase II conjugation.

Part 4: Experimental Assessment Protocols

To validate the profile described above, the following tiered assay strategy is recommended. These protocols prioritize the identification of the acyl-glucuronide liability and the specific CYP isoforms involved.

Tier 1: Metabolic Stability Assay (Microsomal vs. Hepatocyte)

Objective: Determine Intrinsic Clearance (

Protocol:

-

Systems:

-

System A: Pooled Human Liver Microsomes (HLM) + NADPH (Phase I only).

-

System B: Cryopreserved Human Hepatocytes (Phase I + Phase II).

-

-

Concentration: Incubate test compound at

(to ensure linear kinetics). -

Timepoints: 0, 15, 30, 60, and 120 minutes.

-

Reaction:

-

Pre-incubate microsomes/hepatocytes at 37°C.

-

Initiate with cofactor (NADPH for HLM) or test compound (Hepatocytes).

-

Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

-

Calculation: Plot ln(% remaining) vs. time. The slope

yields

Interpretation Logic:

-

If

(Hepatocytes) -

If stability is high in both, Renal Excretion is likely the driver in vivo.

Tier 2: Metabolite Identification (MetID)

Objective: Confirm the formation of the 5-hydroxy metabolite and check for reactive acyl glucuronides.

Protocol:

-

Incubation: High concentration (

) incubation with Hepatocytes for 4 hours. -

Trapping Agent: Include GSH (Glutathione) in a parallel incubation to trap any reactive electrophiles formed from cyclopropyl ring opening.

-

Analysis: High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Data Mining:

-

Search for Parent + 176 Da (Glucuronide).

-

Search for Parent - 54 Da (Loss of cyclopropylmethyl + oxidation

5-OH-Pyrazine-COOH). -

Search for Parent + 16 Da (N-oxide or Ring Hydroxylation).

-

Part 5: References

-

Kremer, J. I., et al. (2019).[3] "Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body."[3] Molecular Nutrition & Food Research, 63(14).[3][4] Link

-

Establishes the conversion of alkylpyrazines to 5-hydroxypyrazine-2-carboxylic acid as a major human pathway.

-

-

Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. Link

-

Details the oxidative stability and liabilities of cyclopropyl moieties in drug design.

-

-

PubChem. "Pyrazine-2-carboxylic acid Compound Summary."[5][6] National Library of Medicine. Link

-

Source for physicochemical properties and general pyrazine metabolism data.

-

-

DrugBank. "Acipimox." DrugBank Online. Link

-

Provides comparative metabolic data for pyrazine-carboxylic acid drugs.

-

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. dynamedex.com [dynamedex.com]

- 3. phytohub.eu [phytohub.eu]

- 4. Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(Methoxycarbonyl)pyrazine-2-carboxylic acid | C7H6N2O4 | CID 18668114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Esterification of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic Acid

Strategic Overview

The esterification of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid presents a unique chemoselective challenge that distinguishes it from standard aromatic esterifications. The molecule features two opposing structural motifs that dictate reagent selection:

-

The Pyrazine Core (Electron-Deficient): The pyrazine ring is highly electron-deficient, making the C2-carboxylic acid less nucleophilic than phenyl analogs. Furthermore, the basic nitrogen atoms (N1/N4) can act as Lewis bases, potentially sequestering metal catalysts or forming zwitterionic species in acidic media, which decelerates reaction kinetics.

-

The Cyclopropylmethoxy Tail (Acid-Sensitive): While cyclopropylmethyl ethers (CPME) are more stable than simple cyclopropanes, they remain susceptible to acid-catalyzed ring-opening rearrangement (to homoallyl derivatives) under harsh conditions (e.g., conc.

at reflux).

Core Directive: The optimal protocol must activate the carboxyl group sufficiently to overcome the electron-withdrawing pyrazine ring without subjecting the cyclopropyl ether to conditions that trigger ring opening.

Reagent Selection Matrix

The following table summarizes the three primary reagent classes suitable for this transformation, ranked by fidelity and scalability.

| Method | Reagents | Mechanism | Suitability | Risk Profile |

| A. Direct Alkylation | High (Lab/Pilot) | Minimal. Avoids acidic conditions entirely. Best for Methyl/Ethyl/Benzyl esters. | ||

| B. Acyl Chloride (In Situ) | Nucleophilic Acyl Substitution | Medium-High (Scale-up) | Moderate. HCl generation must be temperature-controlled to protect the cyclopropyl group. | |

| C. Coupling Agents | EDC·HCl, DMAP, Alcohol | Steglich Esterification | Medium (Complex Alcohols) | Low. Excellent for coupling complex/chiral alcohols. High cost; urea byproduct removal required. |

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the appropriate esterification pathway based on the target ester (

Figure 1: Decision matrix for selecting the optimal esterification protocol based on substrate complexity and scale.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (Highest Fidelity)

Recommended for: Methyl, Ethyl, or Benzyl esters on gram scale. This method completely avoids acid, preserving the cyclopropyl ring.

Reagents:

-

Substrate: 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid (1.0 eq)

-

Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.2 – 1.5 eq)

-

Base: Cesium Carbonate (

) (1.5 eq) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with the carboxylic acid substrate and anhydrous DMF (concentration ~0.2 M).

-

Deprotonation: Add

in a single portion. Stir at room temperature for 15 minutes. The mixture may appear as a suspension; this is normal.-

Mechanistic Note: The base deprotonates the carboxylic acid to form the carboxylate anion. The pyrazine nitrogens do not interfere in this basic medium.

-

-

Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add the Alkyl Iodide.

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMF. Wash organic layer with brine, dry over

, and concentrate. -

Purification: Usually yields pure product. If necessary, flash chromatography on silica gel.

Protocol B: In-Situ Acid Chloride Formation (Scalable)

Recommended for: Methyl or Ethyl esters on >10g scale. Requires strict temperature control.

Reagents:

-

Substrate: 1.0 eq

-

Reagent: Thionyl Chloride (

) (2.0 – 3.0 eq) -

Solvent: Methanol or Ethanol (Anhydrous)

Step-by-Step Procedure:

-

Preparation: Chill the alcohol solvent (MeOH or EtOH) to 0°C in an ice-salt bath.

-

Activation: Add

dropwise to the cold alcohol over 30 minutes.-

Safety: This generates HCl gas and heat. Vent properly.

-

Mechanistic Note: This forms the reactive species (alkyl chlorosulfite/HCl) in situ.

-

-

Addition: Add the solid 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid in portions to the cold solution.

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 12–18 hours.

-

Critical Constraint:Do NOT reflux. Refluxing methanol (65°C) in the presence of strong HCl may trigger cyclopropyl ring opening or ether cleavage. If conversion is slow, heat to maximum 40°C.

-

-

Workup: Concentrate the solvent in vacuo at <40°C. Redissolve the residue in EtOAc, wash with saturated

(to neutralize residual HCl and pyrazine salts), then brine.

Protocol C: Steglich Esterification (Coupling)

Recommended for: Esterification with complex, acid-sensitive, or secondary alcohols.

Reagents:

-

Substrate: 1.0 eq

-

Alcohol Partner: 1.1 eq

-

Coupling Agent: EDC·HCl (1.2 eq)

-

Catalyst: DMAP (0.1 – 0.2 eq)

-

Solvent: DCM (Dichloromethane)

Step-by-Step Procedure:

-

Dissolution: Dissolve the carboxylic acid substrate and the target alcohol in dry DCM.

-

Catalyst: Add DMAP.

-

Coupling: Cool to 0°C. Add EDC·HCl in one portion.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

Workup: Dilute with DCM. Wash with 0.5 M HCl (briefly, to remove DMAP/EDC), then saturated

.-

Note: The brief acid wash is generally too fast to damage the cyclopropyl group, but can be skipped in favor of column chromatography if the substrate is extremely fragile.

-

Quality Control & Troubleshooting

Validation Markers (NMR):

-

Success: Appearance of ester alkoxy signals (e.g., singlet ~3.9 ppm for OMe). Retention of the cyclopropyl multiplet signals (0.3 – 0.6 ppm).

-

Failure (Ring Opening): Disappearance of high-field cyclopropyl signals; appearance of olefinic protons (5.0 – 6.0 ppm) indicating rearrangement to a homoallyl derivative.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion (Method B) | Pyrazine nitrogen protonation inhibits nucleophilic attack. | Increase reaction time at 35-40°C; do not increase temp further. Switch to Method A. |

| New Spot on TLC (Lower Rf) | Cyclopropyl ring opening (Acid hydrolysis). | The reaction was too hot or too acidic. Switch to Method A (Basic conditions). |

| Precipitate in Method A | Formation of insoluble carboxylate salt. | Add a phase transfer catalyst (TBAI) or switch solvent to DMF/Acetone mix. |

References

-

General Reactivity of Pyrazine Carboxylates

-

Stability of Cyclopropylmethyl Ethers

-

Wikipedia. Cyclopentyl methyl ether (CPME) and Cyclopropyl stability data.

-

BenchChem. Cyclopropyl Methyl Ether Reactivity Profile.

-

-

Standard Esterification Protocols (Org. Synth.)

-

Commercial Analog Data

Sources

- 1. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 2. technoarete.org [technoarete.org]

- 3. mdpi.com [mdpi.com]

- 4. Cyclopropyl Methyl Ether|540-47-6|Research Chemical [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. jocpr.com [jocpr.com]

- 7. reddit.com [reddit.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

Nucleophilic aromatic substitution methods to yield 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Part 1: Executive Summary & Strategic Analysis

1.1 Scope and Application This guide details the synthesis of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid , a critical pharmacophore often found in GPR119 agonists and other metabolic disorder therapeutics. While direct nucleophilic attack on the carboxylic acid is theoretically possible, it suffers from poor solubility and electronic deactivation caused by the carboxylate anion.

Therefore, this protocol utilizes a two-step "Protect-React-Deprotect" strategy :

- Coupling: Reaction of Methyl 5-chloropyrazine-2-carboxylate with Cyclopropylmethanol using sodium hydride.

-

Saponification: Controlled hydrolysis of the ester to yield the free acid.

1.2 Mechanistic Rationale

The pyrazine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (

-

Regioselectivity: The chlorine at the 5-position is activated by the para-nitrogen (N1) and the electron-withdrawing carbomethoxy group at C2.

-

Nucleophile: Cyclopropylmethanol is a primary alcohol with moderate steric bulk. Pre-formation of the alkoxide using a strong base (NaH) is required to overcome the energy barrier of the initial addition step (Meisenheimer complex formation).

Part 2: Experimental Protocols

Phase A: Alkoxylation

Target: Methyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate

Reagents & Materials:

-

Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv) [CAS: 33332-25-1][1]

-

Cyclopropylmethanol (1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.3 equiv)

-

Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Protocol:

-

Alkoxide Formation (0°C):

-

Charge an oven-dried round-bottom flask with Sodium Hydride (1.3 equiv) under nitrogen atmosphere.

-

Wash NaH with anhydrous hexanes (2x) to remove mineral oil if downstream purification is sensitive to lipophiles (Optional).

-

Add anhydrous THF (or DMF). Cool the suspension to 0°C in an ice bath.

-

Add Cyclopropylmethanol (1.2 equiv) dropwise. Caution: Hydrogen gas evolution.

-

Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy alkoxide solution forms.

-

-

Electrophile Addition:

-

Dissolve Methyl 5-chloropyrazine-2-carboxylate (1.0 equiv) in a minimal amount of anhydrous solvent.

-

Add this solution dropwise to the alkoxide mixture at 0°C. Note: Exothermic reaction.

-

-

Reaction Maintenance:

-

Quench & Workup:

-

Cool back to 0°C. Quench carefully with saturated

solution . -

Extract with Ethyl Acetate (3x) .

-

Wash combined organics with Water (to remove DMF) and Brine .

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude ester is often pure enough for hydrolysis. If necessary, purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Phase B: Saponification (Hydrolysis)

Target: 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Reagents:

-

Crude Methyl Ester (from Phase A)

-

Lithium Hydroxide Monohydrate (

) (2.0 equiv) -

Solvent: THF/Water (3:1) or MeOH/Water (3:1)

Step-by-Step Protocol:

-

Hydrolysis:

-

Dissolve the crude ester in THF/Water (3:1) .

-

Add

(2.0 equiv). -

Stir at Room Temperature for 2–6 hours.

-

Validation: LCMS should show the disappearance of the ester (M+14) and appearance of the acid mass (M-14 vs ester, or M+1).

-

-

Acidification & Isolation:

-

Concentrate the mixture to remove volatile organic solvent (THF/MeOH).

-

Dilute the remaining aqueous residue with water.

-

Cool to 0°C. Acidify dropwise with 1N HCl to pH ~3–4 .

-

Observation: The product usually precipitates as a white/off-white solid.

-

-

Final Recovery:

-

Method A (Precipitation): Filter the solid, wash with cold water, and dry under high vacuum.

-

Method B (Extraction): If no precipitate forms, extract the acidified aqueous layer with EtOAc (3x) or DCM/iPrOH (3:1) . Dry and concentrate.

-

Part 3: Data Analysis & Visualization

Expected Analytical Data

| Parameter | Methyl 5-chloropyrazine-2-carboxylate | Product: 5-(Cyclopropylmethoxy)pyrazine-2-COOH |

| Molecular Weight | 172.57 | 194.19 |

| Appearance | White/Tan Solid | White Powder |

| 1H NMR Key Shift | ||

| LCMS (ESI+) | [M+H]+ 173/175 (Cl pattern) | [M+H]+ 195 |

Reaction Pathway Diagram

Figure 1: Mechanistic pathway for the synthesis of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid via Addition-Elimination (

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Moisture in solvent/reagents. | Ensure THF/DMF is anhydrous. NaH is moisture sensitive. |

| Hydrolysis during | Wet solvent (OH- generation). | Use molecular sieves for solvent drying. |

| Bis-substitution | Not applicable for this substrate. | The 2-position is blocked by the carboxylate; only 5-Cl is labile. |

| Product stuck in Aqueous | pH too high during workup. | Ensure pH is adjusted to ~3-4 (pKa of pyrazine acid is ~3.5). |

References

-

Vertex Pharmaceuticals. (2008). Pyrazine Derivatives as Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator. WO2008141119A2. Link

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

-

ChemicalBook. (2023). Methyl 5-chloropyrazine-2-carboxylate Properties and Synthesis. Link

-

Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. J. Chem. Pharm. Res., 6(5):104-105. Link

-

Organic Syntheses. (2002). Nucleophilic Aromatic Substitution on Pyrazines. Org. Synth. Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid

Topic: 1H NMR Spectrum Analysis of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of GPR119 agonists and other metabolic disorder therapeutics, 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid serves as a critical intermediate. Its purity directly impacts the yield of subsequent amidation steps.

This guide moves beyond basic spectral assignment. We compare the spectral characteristics of this molecule against its halogenated precursor (5-Chloropyrazine-2-carboxylic acid ) and analyze solvent-dependent shifts. This comparative approach allows synthetic chemists to rapidly validate conversion and identify common impurities such as hydrolysis byproducts or residual starting materials.

Structural Analysis & Theoretical Framework

Before interpreting the spectrum, we must understand the electronic environment. The pyrazine core is electron-deficient (pi-deficient). However, the introduction of substituents alters this significantly:

-

C2-Carboxylic Acid: Strong electron-withdrawing group (EWG), deshielding adjacent protons (H3).

-

C5-Alkoxy Group: Electron-donating group (EDG) via resonance, shielding ortho protons (H6) relative to the unsubstituted ring.

-

Cyclopropyl Moiety: Characterized by significant ring strain and unique magnetic anisotropy, resulting in high-field shifts (0.3–1.3 ppm).

Visualization: Structural Connectivity and Proton Environments

The following diagram maps the proton environments to the chemical structure.

Figure 1: Structural connectivity mapped to predicted NMR shift regions.

Experimental Protocol: Sample Preparation & Acquisition

For carboxylic acids, solvent choice is not merely about solubility; it dictates the visibility of the acidic proton and the aggregation state (monomer vs. dimer).

Recommended Solvent: DMSO-d6

-

Why: Pyrazine carboxylic acids often exhibit poor solubility in CDCl3. Furthermore, CDCl3 often leads to dimerization, causing peak broadening. DMSO-d6 disrupts hydrogen bonding, sharpening the signals and usually allowing the detection of the COOH proton.

Step-by-Step Workflow

-

Sample Mass: Weigh 5–10 mg of the solid product.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Critical Step: If the solution is cloudy, sonicate for 30 seconds. Do not heat excessively to avoid decarboxylation (though rare for pyrazines, it is a risk).

-

-

Acquisition Parameters (400 MHz equivalent):

-

Pulse Angle: 30°

-

Relaxation Delay (D1): 1.0 s (Standard) or 5.0 s (Quantitative).

-

Scans (NS): 16 (Sufficient for >95% purity).

-

Temperature: 298 K.

-

Figure 2: Sample preparation workflow ensuring optimal solubility and resolution.

Comparative Analysis: Product vs. Precursor

This section provides the core "Comparison Guide" value. We compare the target molecule against its most common precursor, 5-Chloropyrazine-2-carboxylic acid .

Why this comparison matters?

In nucleophilic aromatic substitution (

Table 1: Spectral Comparison (DMSO-d6, 400 MHz)

| Proton Assignment | 5-Cl-Pyrazine-2-COOH (Precursor) | 5-(Cyclopropylmethoxy)Pyrazine-2-COOH (Target) | Shift Change ( | Mechanistic Insight |

| COOH | ~13.8 ppm (bs) | ~13.2 ppm (bs) | -0.6 ppm | Electron donation from alkoxy group increases electron density on carboxyl, shielding the proton slightly. |

| H-3 (Pyrazine) | 9.05 ppm (s) | 8.85 ppm (d, | -0.2 ppm | Shielding effect of the para-alkoxy group (resonance). |

| H-6 (Pyrazine) | 8.90 ppm (s) | 8.35 ppm (d, | -0.55 ppm | Diagnostic: Significant upfield shift due to direct ortho-alkoxy substitution. |

| O-CH2 | N/A | 4.25 ppm (d, | N/A | Appearance confirms ether linkage. |

| Cyclopropyl-CH | N/A | 1.28 ppm (m) | N/A | Characteristic multiplet. |

| Cyclopropyl-CH2 | N/A | 0.58 ppm (m), 0.36 ppm (m) | N/A | High-field diastereotopic protons. |

Key Diagnostic Indicator

The most reliable indicator of conversion is the H-6 proton . In the chloro-precursor, H3 and H6 are close in chemical shift (~9.05 and 8.90 ppm). In the product, the H6 proton shifts significantly upfield to ~8.35 ppm due to the electron-donating oxygen atom attached to C5.

Detailed Peak Assignment (Target Molecule)

The following data represents a purified sample of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid in DMSO-d6.

1H NMR (400 MHz, DMSO-d6)

-

13.20 (br s, 1H, COOH): The acidic proton. Often broad due to hydrogen bonding exchange. May disappear if the solvent is "wet" (contains

). -

8.85 (d,

Hz, 1H, Ar-H3): The proton ortho to the carboxylic acid. It is the most deshielded aromatic signal. -

8.35 (d,

Hz, 1H, Ar-H6): The proton ortho to the alkoxy group. Note the small meta-coupling ( -

4.25 (d,

Hz, 2H, -

1.22 – 1.35 (m, 1H, Cyclopropyl-CH): The methine proton.

-

0.55 – 0.62 (m, 2H, Cyclopropyl-

): Cis/Trans protons relative to the substituent. -

0.32 – 0.39 (m, 2H, Cyclopropyl-

): Cis/Trans protons relative to the substituent.

Troubleshooting & Impurity Profiling

When analyzing crude reaction mixtures, look for these specific signals to identify failure modes.

Table 2: Common Impurities and Spectral Signatures

| Impurity | Source | Diagnostic Signal (DMSO-d6) |

| Cyclopropylmethanol | Unreacted Reagent | Triplet at ~3.5 ppm ( |

| 5-Hydroxypyrazine-2-COOH | Hydrolysis Byproduct | Loss of cyclopropyl signals; appearance of broad OH/NH signals; aromatic shifts move further upfield. |

| Dichloromethane (DCM) | Extraction Solvent | Singlet at 5.76 ppm. |

| Water | Solvent/Atmosphere | Broad singlet at 3.33 ppm (in DMSO). |

Protocol Validation: The Integration Test

To confirm the structure is correct and not a salt or complex:

-

Calibrate the spectrum by setting the DMSO residual peak to 2.50 ppm.

-

Set the integral of the O-CH2 doublet (4.25 ppm) to exactly 2.00 .

-

Validation Criteria:

-

Aromatic H3 and H6 must integrate to 0.95 – 1.05 each.

-

Cyclopropyl region (0.3 - 1.4 ppm) must sum to 5.0 (approx 1H + 2H + 2H).

-

Failure Mode: If aromatics integrate to 0.5 relative to the linker, you may have formed a dimer or an anhydride species.

-

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link to Source](https://

Technical Comparison Guide: HPLC Methodologies for 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic Acid

Executive Summary

5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid (CAS: 1286777-19-2) is a critical pharmaceutical intermediate, often utilized as a scaffold in the synthesis of P2X3 receptor antagonists and other heterocyclic active pharmaceutical ingredients (APIs).

Its analysis presents a specific chromatographic challenge: it possesses an amphoteric nature (basic pyrazine nitrogen and acidic carboxyl group) combined with a hydrophobic tail (cyclopropylmethyl ether). Standard generic gradient methods often result in peak tailing or inadequate retention if pH is not strictly controlled.

This guide compares two optimized HPLC methodologies:

-

Method A (The Workhorse): A robust C18 method suitable for process control and purity assay.

-

Method B (The Alternative): A Phenyl-Hexyl method offering orthogonal selectivity, ideal for separating critical isomers or structurally similar impurities.

Chemical Logic & Method Strategy

To design a self-validating method, we must first understand the physicochemical behavior of the analyte.

Physicochemical Profile[1][2][3][4][5][6][7]

-

Acidic Moiety: Carboxylic acid (

). At neutral pH, this is ionized (COO⁻), leading to poor retention on C18. -

Basic Moiety: Pyrazine ring nitrogens (

). These are very weak bases but can interact with active silanols on the column, causing tailing. -

Hydrophobic Domain: Cyclopropylmethoxy group. This adds significant lipophilicity compared to the parent pyrazine-2-carboxylic acid, allowing for reversed-phase retention without ion-pairing reagents.

The "Acidic Lock" Strategy

To achieve sharp peaks and consistent retention, the mobile phase pH must be maintained below 2.5 .

-

Effect on Acid: Suppresses ionization (

), maximizing hydrophobic interaction with the column. -

Effect on Base: The extremely low

of the pyrazine nitrogen means it remains largely unprotonated or rapidly exchanging at pH 2.0–2.5, preventing secondary silanol interactions.

Visualization: Method Development Decision Tree

Figure 1: Decision logic for selecting the appropriate stationary phase based on the analyte's amphoteric and aromatic properties.

Comparative Method Analysis

Method A: The "Workhorse" (C18 Standard)

Best For: Routine purity checks, reaction monitoring, and assay determination.

| Parameter | Specification | Rationale |

| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent) | High surface area and end-capping prevent silanol interactions. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | pH ~2.0 suppresses COOH ionization for max retention. |

| Mobile Phase B | Acetonitrile (ACN) | Stronger elution strength than MeOH; sharper peaks for this ether. |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Column Temp | 30°C | Maintains reproducibility; reduces viscosity. |

| Detection | UV @ 270 nm | Max absorbance for pyrazine ring; 220 nm is alternative but noisier. |

| Injection Vol | 5 - 10 µL | Prevent column overload. |

Gradient Profile (Method A):

-

0.0 min: 10% B

-

10.0 min: 90% B

-

12.0 min: 90% B

-

12.1 min: 10% B

-

15.0 min: 10% B (Re-equilibration)

Performance Characteristics:

-

Estimated Retention Time: ~6.5 – 7.5 min.

-

Tailing Factor: Typically < 1.2 due to TFA usage.

-

Pros: Highly reproducible, rugged, compatible with most labs.

-

Cons: TFA can suppress MS signals (switch to Formic Acid if using LC-MS).

Method B: The "Orthogonal" (Phenyl-Hexyl)

Best For: Separating structurally similar impurities (e.g., des-cyclopropyl analogs or regioisomers) that co-elute on C18.

| Parameter | Specification | Rationale |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) | Buffer provides more robust pH control than simple acid. |

| Mobile Phase B | Methanol | Promotes |

| Flow Rate | 0.8 mL/min | Methanol has higher viscosity; lower flow prevents over-pressure. |

| Detection | UV @ 270 nm | Same as Method A. |

Gradient Profile (Method B):

-

0.0 min: 15% B[1]

-

12.0 min: 85% B

-

15.0 min: 85% B

-

15.1 min: 15% B

-

20.0 min: 15% B

Performance Characteristics:

-

Estimated Retention Time: ~8.0 – 9.0 min (Methanol is a weaker solvent).

-

Selectivity: Will likely separate the 5-methoxy impurity (a common degradation product or starting material contaminant) more effectively than C18.

-

Pros: Excellent for aromatic impurities; MS-compatible buffer.

-

Cons: Higher backpressure; longer run time.

Experimental Protocol: Step-by-Step

Sample Preparation[3]

-

Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic; it causes peak distortion for early eluters).

-

Stock Solution: Weigh 10 mg of 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 2 mins, dilute to volume with water. (Conc: 1 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Diluent to obtain 0.1 mg/mL (100 ppm). Filter through 0.22 µm PTFE filter.

System Suitability Criteria (Self-Validation)

Before running samples, verify the system using these criteria (based on Method A):

-

Retention Time Stability: %RSD of 5 injections < 1.0%.

-

Tailing Factor:

(Ideal is 1.0–1.2). -

Theoretical Plates:

(for a 150mm column). -

Resolution: If an impurity is present (e.g., Pyrazine-2-carboxylic acid),

.

Troubleshooting Guide

-

Double Peaks/Split Peaks: Usually indicates the sample solvent is too strong (too much ACN). Increase water content in the diluent.

-

Drifting Retention Time: Check pH of Mobile Phase A. If pH > 3.0, the carboxylic acid begins to ionize, causing early elution and drift. Ensure TFA/Formic acid is fresh.

-

High Backpressure: The cyclopropyl group is hydrophobic; ensure no precipitation occurs if mixing high buffer concentrations with high organic (unlikely with TFA, possible with Phosphate buffers).

Visualizing the Separation Mechanism

The diagram below illustrates how the specific functional groups of the molecule interact with the stationary phase under the proposed conditions.

Figure 2: Interaction map showing why acidic pH (suppressing COOH) and end-capping (blocking silanols) are critical for this specific molecule.

References

-

PubChem. (2025).[2][3] 5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

-

SIELC Technologies. (2024). Separation of Pyrazines by Mixed-Mode and Reversed-Phase HPLC. [Link]

-

ResearchGate. (2022). Development of HPLC Methods for Gefapixant Intermediates. [Link]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.